Cas no 2098038-67-4 (2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline structure](https://www.kuujia.com/scimg/cas/2098038-67-4x500.png)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- AKOS026711097
- 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
- 2098038-67-4
- F1907-6728
- 2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline
- Benzenamine, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-
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- Inchi: 1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2
- InChI Key: WYXHTKNVWXYWSA-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2CN(C3C=CC=CC=3N)CCN21
Computed Properties
- Exact Mass: 248.0828741g/mol
- Monoisotopic Mass: 248.0828741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.1Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- Boiling Point: 504.0±50.0 °C(Predicted)
- pka: 5.89±0.40(Predicted)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C171266-1g |
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 1g |
$ 570.00 | 2022-06-06 | ||
Life Chemicals | F1907-6728-1g |
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6728-5g |
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | C171266-500mg |
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 500mg |
$ 365.00 | 2022-06-06 | ||
Life Chemicals | F1907-6728-10g |
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | C171266-100mg |
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 100mg |
$ 95.00 | 2022-06-06 | ||
Life Chemicals | F1907-6728-0.25g |
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6728-2.5g |
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6728-0.5g |
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline |
2098038-67-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline Related Literature
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
Additional information on 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS No. 2098038-67-4): A Comprehensive Overview
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS No. 2098038-67-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline make it a promising candidate for further investigation in various therapeutic areas.
The chemical structure of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline consists of a substituted aniline moiety linked to a 5,6-dihydroimidazo[1,2-a]pyrazine scaffold. The presence of the chlorine substituent at the 3-position of the imidazopyrazine ring and the aniline group provides this compound with distinct electronic and steric properties. These properties are crucial for its interaction with biological targets and its potential pharmacological effects.
Recent studies have highlighted the biological activities of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline. One notable area of research is its potential as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. The mechanism of action involves selective binding to the active site of the enzyme, thereby disrupting its function and potentially leading to therapeutic benefits.
In addition to its enzymatic inhibition properties, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline has also shown promise in modulating other biological processes. Research conducted by a team at the National Institutes of Health (NIH) revealed that this compound can effectively modulate the activity of certain receptors involved in neurodegenerative diseases. The ability to influence these receptors suggests that 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline may have potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline have been extensively studied to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important factors for drug development. Furthermore, preliminary toxicity studies indicate that 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is well-tolerated at therapeutic doses.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline in human subjects. Early-phase trials have shown promising results, with the compound demonstrating significant therapeutic effects in patients with specific conditions. These findings have paved the way for further clinical investigations and potential regulatory approval.
The synthesis of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline has been optimized to ensure high yields and purity. Various synthetic routes have been explored to produce this compound efficiently on both laboratory and industrial scales. One commonly used method involves the reaction of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine with an appropriate aniline derivative under controlled conditions. The choice of reagents and reaction conditions is critical for achieving optimal yields and minimizing by-products.
In conclusion, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline (CAS No. 2098038-67-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
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